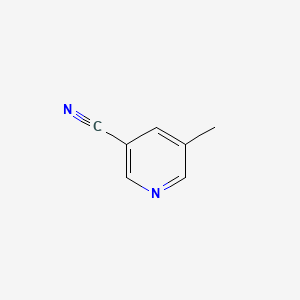

5-Methylpyridine-3-carbonitrile

Descripción

Significance of the Pyridine (B92270) Ring System in Heterocyclic Chemistry

The pyridine ring is a fundamental six-membered aromatic heterocycle, structurally related to benzene (B151609) but with one carbon atom replaced by a nitrogen atom. evitachem.com This substitution has profound effects on the ring's electronic properties and reactivity, making it a cornerstone of heterocyclic chemistry. The nitrogen atom introduces a dipole moment and makes the ring electron-deficient, which influences its interaction with other molecules and its susceptibility to chemical reactions. evitachem.com

Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules such as the vitamins niacin (Vitamin B3) and pyridoxine (B80251) (Vitamin B6), as well as the coenzyme NADP. google.com Its presence is also prominent in a vast number of synthetic compounds, including a significant portion of FDA-approved drugs. google.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial interaction for the binding of drugs to biological targets like enzymes and receptors. ambeed.com This ability, combined with the ring's capacity for π-π stacking interactions, makes the pyridine scaffold a "privileged structure" in medicinal chemistry, frequently utilized in the design of new therapeutic agents. ambeed.comgoogleapis.com

Role of Nitrile Functionality in Chemical Reactivity and Biological Modulation

The nitrile, or cyano (-C≡N), group is a highly versatile functional group in organic chemistry. Its strong electron-withdrawing nature and linear geometry impart unique reactivity and properties to the molecules that contain it. lookchem.com The nitrile group can participate in a wide array of chemical transformations, serving as a precursor to amines, carboxylic acids, amides, and various heterocyclic systems. This synthetic flexibility makes it an invaluable tool for chemists seeking to build molecular complexity. lookchem.com

In the context of medicinal chemistry, the nitrile group is far more than a synthetic handle. It is often employed as a bioisostere for other functional groups, such as carbonyls or halogens, to fine-tune a molecule's properties. The introduction of a nitrile can enhance a compound's binding affinity to its biological target through specific polar interactions or by forming covalent bonds with certain amino acid residues, like serine. googleapis.com Furthermore, the nitrile group can significantly modulate a drug's pharmacokinetic profile, including its solubility, metabolic stability, and bioavailability, making it a key strategic element in rational drug design.

Overview of 5-Methylpyridine-3-carbonitrile as a Research Scaffold

This compound (also known as 3-Cyano-5-methylpyridine) is a chemical compound that embodies the characteristics of both the pyridine ring and the nitrile group. It serves as a valuable building block in organic synthesis, primarily as an intermediate for the preparation of more complex molecules. evitachem.com Its structure is a key starting point for creating diverse libraries of compounds for screening in both pharmaceutical and agrochemical research.

The utility of the 5-methylpyridine core is highlighted in the synthesis of various agrochemicals, such as herbicides. The strategic placement of the methyl group and the nitrile on the pyridine ring provides distinct points for further chemical modification, allowing for the systematic development of new active compounds. While specific blockbuster drugs directly synthesized from this compound are not prominently documented, its role as a key intermediate is well-established in patent literature, where it is used to construct more elaborate heterocyclic systems with potential biological activity.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 42885-14-3 |

| Molecular Formula | C₇H₆N₂ |

| Molecular Weight | 118.14 g/mol |

| Appearance | Solid |

| Melting Point | 83-87 °C |

| SMILES | Cc1cncc(c1)C#N |

| InChI Key | VDWQWOXVBXURMT-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-7(3-8)5-9-4-6/h2,4-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWQWOXVBXURMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30962768 | |

| Record name | 5-Methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42885-14-3 | |

| Record name | 5-Methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42885-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylnicotinonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042885143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30962768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLNICOTINONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15462UXN1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of 5-Methylpyridine-3-carbonitrile and its Precursors

The construction of the this compound scaffold can be achieved through a variety of modern synthetic methods, each offering distinct advantages in terms of efficiency, atom economy, and substrate scope.

Multi-component reactions (MCRs) have gained prominence as a green and efficient approach to complex molecule synthesis. bohrium.com These reactions, by combining three or more reactants in a single step, offer high atom economy and reduce reaction times and waste. bohrium.comnih.gov The Hantzsch pyridine (B92270) synthesis, a classic example of an MCR, involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This foundational reaction has been adapted and modified to produce a wide array of substituted pyridines. wikipedia.orgtaylorfrancis.com

Modern variations of MCRs for pyridine synthesis often employ different starting materials and catalysts to achieve higher yields and greater molecular diversity. bohrium.com Researchers have explored both metal-catalyzed and metal-free conditions, using catalysts such as copper, zinc, and various ionic liquids. bohrium.com These reactions can be performed under various conditions, including solvent-free, in aqueous media, or with the assistance of microwave irradiation to accelerate the reaction rate. nih.govwikipedia.org

A general scheme for a four-component reaction to synthesize a pyridine core is the treatment of a mixture of a formylphenyl derivative, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate. nih.gov This one-pot synthesis is praised for its excellent yields and the purity of the resulting products. nih.gov

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Reaction Condition | Product Type | Reference |

| Formylphenyl derivative | Ethyl cyanoacetate | Acetophenone derivative | Ammonium acetate | Microwave irradiation | Polysubstituted pyridines | nih.gov |

| Aldehyde | β-keto ester (2 equiv.) | Ammonium acetate | Conventional heating | 1,4-Dihydropyridine | wikipedia.org | |

| α,β-Unsaturated ketoxime | Alkyne | Rhodium catalyst | - | Highly substituted pyridines | organic-chemistry.org |

Cyclization reactions are fundamental to the formation of the pyridine ring. These reactions can involve various strategies, including intramolecular cyclization of precursors and cycloaddition reactions. nih.govnih.gov For instance, transition metal-catalyzed [2+2+2] cycloaddition of nitriles with two alkyne molecules provides a powerful method for constructing substituted pyridines. nih.gov This approach allows for significant control over the substitution pattern of the final product. nih.gov

Another strategy involves the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source, such as ammonium formate, under an air atmosphere to yield asymmetrically substituted 2,6-diarylpyridines. organic-chemistry.org Additionally, a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift enables a rapid one-pot synthesis of polysubstituted pyridines. organic-chemistry.org

The influence of various functional groups on the cyclization process has been studied, highlighting the role of electron-withdrawing groups and the position of the reacting groups on the pyridine ring. nih.gov

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of pyridine synthesis and functionalization, these reactions offer a versatile means to introduce a wide range of substituents onto the pyridine core. nih.govrsc.org

One notable application is the C-H activation/cross-coupling of pyridine N-oxides with various partners, including heterocycles and alkyl halides. nih.govrsc.orgacs.org This method provides a direct and regioselective route to unsymmetrical biheteroaryl molecules and alkylated pyridine derivatives. nih.govrsc.orgacs.org For instance, the palladium-catalyzed coupling of 2,4-dichloropyridines with boronic esters allows for selective functionalization at the C-4 position. acs.org Subsequent arylation can then be performed at the C-2 position, leading to C-2, C-4 diarylated pyridines. acs.org

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Feature | Reference |

| Pyridine N-oxides | Five-membered heterocycles | Pd catalyst with Ag2CO3 additive | Regioselective C-H/C-H cross-coupling | nih.govrsc.org |

| Pyridine N-oxides | Secondary/tertiary alkyl bromides | Pd catalyst | C-H activation/C-C cross-coupling | acs.org |

| 2,4-Dichloropyridines | Boronic esters | Pd catalyst | C-4 selective coupling | acs.org |

| Amines | Aryl halides/pseudohalides | Pd catalyst | C-N bond formation (N-arylation) | nih.gov |

Chalcones, or 1,3-diaryl-2-propen-1-ones, are valuable precursors in the synthesis of various heterocyclic compounds, including pyridines. researchgate.netbamu.ac.in They are typically synthesized through a Claisen-Schmidt condensation between an aldehyde and an acetophenone. researchgate.netbamu.ac.in

The enone functionality within the chalcone (B49325) structure makes them susceptible to reactions with nucleophiles like malononitrile. researchgate.net The reaction of chalcones with malononitrile, often in the presence of a base and an ammonium source, leads to the formation of highly functionalized pyridine derivatives. researchgate.net This approach is a key strategy for synthesizing various substituted pyridines, including those with antimicrobial properties. researchgate.net

Pyridine-based chalcones themselves can be synthesized by reacting a pyridine carbaldehyde with an acetophenone derivative. nih.govresearchgate.net These compounds have been investigated for their own biological activities. nih.gov

The industrial production of cyanopyridines, including the precursor to this compound, often relies on the ammoxidation of methylpyridines (picolines). google.comscribd.com This vapor-phase catalytic reaction involves the reaction of a picoline with ammonia and air (as a source of oxygen) at elevated temperatures, typically between 300°C and 450°C, over a metal oxide catalyst. google.comgoogle.com Vanadium oxide-based catalysts are commonly employed for this transformation. scribd.comgoogle.com

The reaction is highly exothermic, and controlling the reaction temperature is crucial to prevent the formation of unwanted by-products. google.com The gaseous reaction product containing the cyanopyridine is then quenched, often using a non-aqueous fluid to minimize hydrolysis of the nitrile group. google.com This process is a direct and atom-economical route to cyanopyridines from readily available picolines. google.com

| Reactant | Catalyst | Temperature Range | Key Product | Reference |

| 3-Picoline, Ammonia, Air | Vanadium oxide | 300-450 °C | 3-Cyanopyridine (B1664610) | google.comscribd.com |

| 2-Picoline, Ammonia, Air | Vanadium oxide | 350-600 °C | 2-Cyanopyridine | google.com |

Derivatization Strategies of the this compound Scaffold

The this compound scaffold, once synthesized, offers multiple sites for further chemical modification, allowing for the creation of a diverse library of compounds. The nitrile group and the pyridine ring itself are key handles for derivatization.

The cyano group is a versatile functional group that can be transformed into various other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide. google.com It can also participate in radical-radical coupling reactions. nih.gov The nitrile group facilitates the formation of dearomatized radical anions upon single-electron reduction, which can then couple with other radical species. nih.gov

The pyridine ring can undergo reactions at its nitrogen atom or at its carbon atoms. For instance, N-alkylation or N-acylation can activate the ring for subsequent nucleophilic attack. thieme-connect.de The synthesis of cyanopyridone derivatives from their corresponding cyanopyridine precursors opens up further avenues for derivatization. nih.gov These pyridones can react with various electrophiles and nucleophiles to yield a range of substituted products. nih.gov For instance, treatment with phosphorus oxychloride can convert a pyridone to a chloropyridine, which is a versatile intermediate for further substitution reactions. nih.gov

Nucleophilic Substitution Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitrile, is rendered electron-deficient and thus susceptible to nucleophilic aromatic substitution (SNAr). In the case of this compound, positions 2, 4, and 6 are activated for attack by nucleophiles. While pyridines with good leaving groups at these positions readily undergo substitution, the reaction is generally slow at position 3 due to the inability to delocalize the negative charge of the intermediate onto the ring nitrogen. mdpi.com

The reactivity order for leaving groups in SNAr reactions on activated aryl substrates is typically F > Cl ≈ Br > I. herts.ac.uk These reactions proceed via a two-step addition-elimination mechanism, where the rate-determining step is often the initial attack by the nucleophile.

Electrophilic Aromatic Substitution on Pyridine Derivatives

Pyridine and its derivatives are generally unreactive towards electrophilic aromatic substitution (EAS). byjus.com The ring nitrogen acts as a strong deactivating group, making the pyridine ring electron-poor and comparable in reactivity to nitrobenzene. byjus.commasterorganicchemistry.com Reactions, when they do occur, typically require harsh conditions and proceed at the 3- and 5-positions (meta to the nitrogen) to avoid the formation of highly unstable cationic intermediates. byjus.com

In this compound, the ring is substituted at the 3- and 5-positions. The methyl group at C-5 is a weak activating group and is ortho-, para-directing. Conversely, the carbonitrile group at C-3 is a meta-directing deactivating group. The combined effect of these substituents, along with the inherent deactivation by the ring nitrogen, makes further electrophilic substitution on the remaining ring positions (2, 4, and 6) challenging and regioselectively complex.

Directing Effects of Substituents on Electrophilic Aromatic Substitution:

| Substituent | Position on Ring | Electronic Effect | Directing Influence |

|---|---|---|---|

| Ring Nitrogen | 1 | Deactivating (Inductive) | Meta-directing (to C3, C5) |

| Carbonitrile | 3 | Deactivating (Resonance/Inductive) | Meta-directing (to C5) |

Reactions Involving the Carbonitrile Group for Functional Group Interconversion

The carbonitrile (nitrile) group is a versatile functional handle that can be converted into a variety of other functional groups, significantly expanding the synthetic utility of this compound. Key transformations include hydrolysis to amides and carboxylic acids, and participation in cycloaddition reactions.

Hydrolysis: The nitrile group can undergo partial or complete hydrolysis under acidic or basic conditions.

Partial Hydrolysis to Amide: Treatment with concentrated sulfuric acid or alkaline hydrogen peroxide can selectively hydrolyze the nitrile to the corresponding amide, yielding 5-methylnicotinamide. researchgate.net

Complete Hydrolysis to Carboxylic Acid: More vigorous hydrolysis conditions, such as heating with aqueous acid or base, lead to the formation of 5-methylnicotinic acid. mdpi.comresearchgate.netgoogle.com The industrial hydrolysis of 3-cyanopyridine to nicotinic acid is often carried out at high temperatures (121-205 °C) in the presence of ammonia, which forms an ammonium nicotinate (B505614) intermediate. google.com

Cycloaddition Reactions: The nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. For instance, aromatic nitriles can react with azides (often catalyzed by acids) to produce tetrazoles, or with dicyandiamide (B1669379) to form triazines. nih.govmdpi.com

Summary of Carbonitrile Group Transformations:

| Reagent(s) | Product Functional Group | Product Name Example |

|---|---|---|

| H₂SO₄ (conc.) or H₂O₂/OH⁻ | Amide (-CONH₂) | 5-Methylnicotinamide |

| H₃O⁺, heat or OH⁻, heat | Carboxylic Acid (-COOH) | 5-Methylnicotinic acid |

Modification of Alkyl and Aryl Substituents

The methyl group at the C-5 position of the pyridine ring is also amenable to chemical modification, primarily through oxidation or halogenation reactions.

Oxidation: The methyl group can be oxidized to a carboxylic acid. This transformation is a common industrial method for producing pyridine carboxylic acids. acs.org Various oxidizing agents can be employed, including nitric acid (HNO₃), potassium permanganate (B83412) (KMnO₄), and catalytic air oxidation over metal oxide catalysts (e.g., V₂O₅). researchgate.netresearchgate.netchemspider.com For example, the industrial production of nicotinic acid often involves the oxidation of 3-methylpyridine (B133936) (3-picoline). researchgate.netresearchgate.net

Halogenation: Under free-radical conditions, such as exposure to UV light, the hydrogen atoms of the methyl group can be substituted with halogens (e.g., chlorine, bromine). libretexts.org This reaction proceeds sequentially and can lead to the formation of (halomethyl)-, (dihalomethyl)-, and (trihalomethyl)pyridine derivatives. This method is used, for example, in the chlorination of 2-halo-5-methylpyridines to produce 2-halo-5-(trichloromethyl)pyridines.

Cascade Reactions for Complex Heterocycle Formation

Cascade reactions, also known as tandem or domino reactions, involve two or more sequential transformations in a single pot, offering high efficiency and atom economy. rsc.org Pyridine derivatives are valuable substrates in cascade reactions for the synthesis of complex fused and polyheterocyclic systems. nih.govrsc.orgtandfonline.com

While specific examples starting directly from this compound are not extensively documented, related pyridine structures are widely used. For instance, multicomponent reactions involving a pyridine derivative, a source of active methylene (B1212753) like malononitrile, and other reagents can lead to complex structures like chromenes in a one-pot process. nih.gov Similarly, one-pot triple cascade reactions involving Claisen-decarboxylation, electrophilic reaction, and heterocyclization have been developed to synthesize medicinally relevant heterocycles like pyridazinones and dihydropyrimidinones. rsc.orgrsc.org These strategies highlight the potential of using this compound as a key building block in diversity-oriented synthesis to rapidly generate libraries of complex molecules. mdpi.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which focus on designing environmentally benign processes, are increasingly being applied to the synthesis of heterocyclic compounds. Key approaches relevant to this compound include catalytic gas-phase reactions and microwave-assisted synthesis.

Catalytic Ammoxidation: A primary industrial route for the synthesis of aromatic nitriles is the vapor-phase ammoxidation of the corresponding methyl-substituted aromatics. researchgate.nettue.nl The synthesis of this compound can be achieved via the ammoxidation of 3,5-lutidine (3,5-dimethylpyridine). google.comthegoodscentscompany.com This process involves reacting the substrate with ammonia and air over a heterogeneous catalyst, typically based on vanadium oxides (V₂O₅), at high temperatures. mdpi.comresearchgate.netgoogle.com This method is considered a green process as the main byproduct is water, and it avoids the use of stoichiometric toxic reagents. mdpi.com

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and higher product purity compared to conventional heating methods. nih.gov The synthesis of various pyridine derivatives and other heterocycles has been shown to be highly efficient under microwave irradiation. mdpi.comeurekaselect.comnih.gov For example, one-pot, multi-component reactions to form substituted pyridines can be significantly accelerated using microwaves. mdpi.com While a specific microwave-assisted protocol for the synthesis of this compound from 3,5-lutidine is not detailed in the reviewed literature, the extensive application of this technology for related heterocycles suggests its high potential for developing a more sustainable and efficient synthetic route. herts.ac.uknih.gov

Comparison of Synthetic Approaches:

| Synthetic Method | Key Features | Green Chemistry Aspect |

|---|---|---|

| Catalytic Ammoxidation | Gas-phase, heterogeneous catalyst (e.g., V₂O₅), high temperature | High atom economy, water as the only major byproduct, avoids toxic reagents. mdpi.com |

Advanced Spectroscopic and Structural Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. uobasrah.edu.iq It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of the carbon-hydrogen framework. uobasrah.edu.iqbhu.ac.in

¹H NMR and ¹³C NMR Spectral Analysis

The ¹H NMR spectrum of 5-Methylpyridine-3-carbonitrile provides characteristic signals for the protons in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons, with electron-withdrawing groups like the nitrile and the pyridine (B92270) ring causing deshielding effects. The protons on the pyridine ring typically appear in the aromatic region of the spectrum, while the methyl group protons resonate at a higher field.

The ¹³C NMR spectrum offers direct insight into the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound gives rise to a distinct signal. The carbon atom of the nitrile group (C≡N) is typically found at a characteristic downfield shift. The chemical shifts of the pyridine ring carbons are also indicative of their position relative to the nitrogen atom and the substituents.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Methyl (CH₃) | Value | Value |

| Pyridine H-2 | Value | Pyridine C-2: Value |

| Pyridine H-4 | Value | Pyridine C-4: Value |

| Pyridine H-6 | Value | Pyridine C-6: Value |

| Pyridine C-3: Value | ||

| Pyridine C-5: Value | ||

| Nitrile (C≡N) |

Note: Specific chemical shift values can vary depending on the solvent and the specific experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity between atoms, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This helps to establish the sequence of protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton signal to its attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the placement of the methyl and nitrile groups on the pyridine ring by observing correlations between the methyl protons and the ring carbons, and between the ring protons and the nitrile carbon.

Vibrational Spectroscopy (IR, FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. nih.govmdpi.com These techniques are based on the principle that molecules absorb radiation at specific frequencies corresponding to their vibrational modes. nih.govmdpi.com

The FTIR and Raman spectra of this compound exhibit characteristic absorption bands that confirm the presence of its key functional groups. A prominent and sharp absorption band in the IR spectrum is indicative of the C≡N (nitrile) stretching vibration. The aromatic C-H and C=C stretching vibrations of the pyridine ring appear at their characteristic frequencies. The C-H stretching and bending vibrations of the methyl group are also readily identified. core.ac.uk

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (C≡N) | Stretching | ~2230 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | ~1600-1450 |

| Methyl (CH₃) | Asymmetric/Symmetric Stretching | ~2960 / ~2870 |

| Methyl (CH₃) | Asymmetric/Symmetric Bending | ~1460 / ~1375 |

IR and Raman spectroscopy are complementary techniques. While IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. nih.govmdpi.com

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound, which has a molecular formula of C₇H₆N₂, the expected monoisotopic mass is approximately 118.05 g/mol . sigmaaldrich.comscbt.com

Electron Ionization (EI) and Electrospray Ionization (ESI): In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺) corresponding to the intact molecule and various fragment ions that provide structural information. ESI-MS is a softer ionization technique often used for more polar or fragile molecules, where the molecule is typically protonated to form [M+H]⁺ ions. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This high precision allows for the unambiguous determination of the elemental composition of the molecular ion, confirming the formula C₇H₆N₂ and distinguishing it from other compounds with the same nominal mass. nih.govresearchgate.net

UV-Visible and Fluorescence Spectroscopy for Electronic and Optical Properties

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent, will show absorption bands corresponding to π-π* transitions within the aromatic pyridine ring system. The position and intensity of these bands can be influenced by the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. While not all molecules fluoresce, this technique can provide valuable insights into the electronic structure and excited-state dynamics of those that do. The fluorescence spectrum, if observable for this compound, would reveal the wavelengths of emitted light and could be used to study its photophysical properties.

Absorption and Emission Spectra Analysis

The study of the absorption and emission spectra of a compound provides fundamental information about its electronic transitions and excited state properties. While detailed experimental spectra for this compound are not extensively documented in publicly available literature, analysis of related nicotinonitrile derivatives allows for a theoretical understanding of its likely behavior.

Typically, nicotinonitrile and its derivatives exhibit absorption maxima in the ultraviolet (UV) region, attributable to π → π* transitions within the pyridine ring and the cyano group. The substitution with a methyl group at the 5-position is expected to cause a slight bathochromic (red) shift in the absorption spectrum compared to the parent compound, 3-cyanopyridine (B1664610). This is due to the electron-donating nature of the methyl group, which can subtly influence the energy levels of the molecular orbitals involved in the electronic transition.

Fluorescence properties of such compounds are often weak but can be enhanced through structural modifications. For analogous compounds, emission spectra are generally observed at longer wavelengths than the absorption spectra, a phenomenon known as the Stokes shift. The specific emission wavelength and quantum yield of this compound would be highly dependent on the experimental conditions, including the solvent used.

| Compound | Typical Absorption Maxima (λmax) Range (nm) | Typical Emission Maxima (λem) Range (nm) |

| Nicotinonitrile Derivatives | 260 - 300 | 350 - 450 |

| This compound (Predicted) | 270 - 310 | 360 - 460 |

| Note: The data for this compound is predicted based on the behavior of similar compounds and is not from direct experimental measurement. |

Solvatochromic Behavior Studies

Solvatochromism refers to the change in the color of a substance, and more broadly, a shift in its absorption or emission spectra, in response to a change in the polarity of the solvent. This behavior is a powerful tool for probing the differences in the electronic distribution of a molecule between its ground and excited states.

For polar molecules like this compound, a change in solvent polarity can lead to significant shifts in the spectral bands. A positive solvatochromism (bathochromic or red shift) is observed when the excited state is more polar than the ground state, as polar solvents will stabilize the excited state to a greater extent. Conversely, a negative solvatochromism (hypsochromic or blue shift) occurs when the ground state is more polar.

While specific experimental data on the solvatochromic behavior of this compound is scarce, studies on related cyanopyridine and indole (B1671886) derivatives suggest that it would likely exhibit positive solvatochromism. This is because the cyano group is a strong electron-withdrawing group, and upon excitation, there can be a significant charge transfer character, leading to a more polar excited state. The extent of the solvatochromic shift would depend on the specific solvent's polarity and its ability to engage in hydrogen bonding.

To illustrate the principle, the following table presents hypothetical spectral shifts in solvents of varying polarity, based on trends observed for similar molecules.

| Solvent | Polarity (Dielectric Constant) | Predicted Absorption λmax (nm) | Predicted Emission λem (nm) |

| n-Hexane | 1.88 | 275 | 365 |

| Dichloromethane | 8.93 | 280 | 375 |

| Acetonitrile (B52724) | 37.5 | 285 | 390 |

| Methanol | 32.7 | 288 | 400 |

| Water | 80.1 | 290 | 410 |

| Note: This data is hypothetical and intended to illustrate the concept of solvatochromism for this compound based on the behavior of analogous compounds. |

Further empirical research, including systematic spectroscopic measurements in a range of solvents with varying polarities, is necessary to fully elucidate the specific absorption, emission, and solvatochromic properties of this compound. Such studies would provide valuable data for optimizing its use in various applications, from materials science to the synthesis of novel functional molecules.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Geometric and Electronic Structure

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost in describing the electronic structure of molecules.

Optimization of Molecular and Crystal Structures

A crucial first step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For 5-Methylpyridine-3-carbonitrile, this would involve determining the precise bond lengths, bond angles, and dihedral angles of both an isolated molecule in the gas phase and its arrangement in a crystal lattice.

A hypothetical data table for optimized geometric parameters would resemble the following:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | Data not available | ||

| C-N (ring) | Data not available | ||

| C-CH₃ | Data not available | ||

| C-CN | Data not available | ||

| C≡N | Data not available | ||

| C-C-C (ring) | Data not available | ||

| C-N-C (ring) | Data not available | ||

| H-C-H (methyl) | Data not available | ||

| C-C-C-N (ring) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap suggests higher reactivity.

A prospective data table for HOMO-LUMO analysis would include:

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) indicate electron-poor areas, which are susceptible to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atom of the pyridine (B92270) ring and the nitrile group, and positive potential around the hydrogen atoms.

Reactivity Indices and Dipole Moment Calculations

A hypothetical table of reactivity indices and dipole moment would be:

| Parameter | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Electrophilicity Index (ω) | Data not available |

| Total Dipole Moment (Debye) | Data not available |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, quantified by the second-order perturbation energy (E(2)), indicates the extent of charge transfer and hyperconjugative effects, which contribute to the molecule's stability. For this compound, NBO analysis would reveal the nature of the bonds and the delocalization of electron density within the pyridine ring and between the ring and its substituents.

A sample NBO analysis data table might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| e.g., LP(1) N | e.g., π(C-C) | Data not available |

| e.g., σ(C-H) | e.g., σ(C-C) | Data not available |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a computational method used to investigate the electronic excited states of molecules. It can predict the vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which relate to the intensity of the absorption. This information is crucial for understanding the UV-Vis absorption spectrum of a compound. A TD-DFT study on this compound would provide insights into its photophysical properties.

A potential data table for TD-DFT results would show:

| Excited State | Vertical Excitation Energy (eV) | Oscillator Strength (f) | Major Contributions |

| S1 | Data not available | Data not available | e.g., HOMO -> LUMO |

| S2 | Data not available | Data not available | e.g., HOMO-1 -> LUMO |

Computational and Theoretical Investigations of this compound

The computational and theoretical exploration of molecules like this compound provides profound insights into their electronic, optical, and interactive properties. Such studies are pivotal in predicting the behavior of the compound in various applications, from materials science to medicinal chemistry. This article delves into the specific computational methodologies used to characterize this compound.

Computational chemistry employs theoretical principles and computer simulations to predict and explain the properties of molecules. For this compound, these methods are essential for understanding its behavior at a molecular level.

The prediction of absorption and emission spectra is crucial for understanding the photophysical properties of a molecule. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful quantum chemical methods used for this purpose.

A computational study on the closely related compound, 6-Amino-2-methylpyridine-3-carbonitrile, provides a framework for how the spectra of this compound would be investigated. nih.gov The process begins with the optimization of the ground-state geometry of the molecule using a method like B3LYP with a suitable basis set (e.g., 6-311++G(d)). nih.gov Following this, the lowest singlet excited state geometry is optimized using TD-DFT. nih.gov

The absorption spectra are then calculated based on the ground and excited state geometries. nih.gov For 6-Amino-2-methylpyridine-3-carbonitrile, calculations in both the gas phase and in a solvent like acetonitrile (B52724) were performed to understand the effect of the environment on the electronic transitions. nih.gov The calculated absorption wavelength for the HOMO → LUMO transition in that study was 398 nm. researchgate.net Similar calculations for this compound would predict its absorption maxima.

The analysis of the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is integral to understanding the electronic transitions. nih.gov The spatial distribution and energy levels of these orbitals determine the optoelectronic properties of the molecule. nih.govresearchgate.net For instance, in 6-Amino-2-methylpyridine-3-carbonitrile, the HOMO and LUMO exhibit typical π molecular orbital characteristics, which is indicative of the nature of its electronic transitions. nih.govresearchgate.net

The following table illustrates the kind of data that would be generated from such a computational study on this compound, based on findings for analogous compounds.

| Computational Method | Parameter | Predicted Value |

| DFT/B3LYP/6-311++G(d) | Ground State Geometry | Optimized Bond Lengths and Angles |

| TD-DFT | Absorption Wavelength (λmax) | e.g., ~300-400 nm |

| TD-DFT | Emission Wavelength (λem) | e.g., ~400-500 nm |

| DFT | HOMO Energy | Calculated in eV |

| DFT | LUMO Energy | Calculated in eV |

| DFT | HOMO-LUMO Energy Gap | Calculated in eV |

This table is illustrative and intended to show the type of data obtained from DFT/TD-DFT calculations.

Upon photoexcitation, molecules can undergo changes in their geometry, a process known as conformational relaxation. This relaxation plays a critical role in the photophysics of the molecule, influencing properties like the Stokes shift and the fluorescence quantum yield.

For pyridine-containing luminophores, modification of the nitrogen atom through various chemical reactions can lead to significant changes in their photophysical properties. ubc.ca The size of substituents can induce restricted rotation, leading to different conformational isomers (atropisomers). ubc.ca Following electronic excitation, intramolecular charge transfer can occur, which then drives skeletal motions, often towards a more planar geometry. nih.gov This planarization elongates the π-delocalization and can result in a more stable excited state. nih.gov

The study of excited-state dynamics often involves femtosecond transient absorption spectroscopy, which can track the changes in the molecule on an ultrafast timescale. researchgate.net For instance, in a study of 6-cyano-2-(2'-hydroxyphenyl)imidazo[1,2a]pyridine, excited-state intramolecular proton transfer (ESIPT) was observed to occur on a sub-picosecond timescale, followed by the formation of a twisted keto form in the excited state. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ubc.ca It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein.

Studies on various 3-cyanopyridine (B1664610) derivatives have demonstrated their potential as anticancer agents by targeting proteins like VEGFR-2, HER-2, and survivin. ubc.caresearchgate.net In these studies, molecular docking simulations are performed using software like the Molecular Operating Environment (MOE). ubc.ca The process involves preparing the 3D structures of both the ligand and the target protein, which is often obtained from the Protein Data Bank (PDB). ubc.ca

The docking simulation then places the ligand into the binding site of the protein and calculates the binding affinity, usually expressed as a docking score in kcal/mol. researchgate.net The results provide insights into the binding mode, identifying key interactions such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues of the protein. researchgate.net For example, in a study of 3-cyanopyridine derivatives targeting the survivin protein, interaction with the amino acid Ile74 was identified as key to their efficacy. nih.govresearchgate.net

The following table exemplifies the type of output generated from a molecular docking study of a hypothetical this compound derivative against a protein target.

| Parameter | Description | Example Value/Result |

| Protein Target | The biological macromolecule of interest. | e.g., VEGFR-2 Kinase |

| PDB ID | Protein Data Bank identifier for the target structure. | e.g., 4ASD |

| Docking Score | Estimated binding affinity. | e.g., -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming bonds. | e.g., Lys868, Glu885, Asp1046 |

| Type of Interactions | Nature of the chemical bonds formed. | Hydrogen bonds, π-π stacking |

This table is for illustrative purposes to show typical results from a molecular docking simulation.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is valuable for applications in optoelectronics and photonics. Computational chemistry provides a powerful tool for the prediction and characterization of the NLO properties of molecules.

The NLO properties of a molecule, such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ), can be calculated using quantum chemical methods. nih.gov DFT calculations at the B3LYP/6-311++G(d) level of theory, for instance, have been used to compute these properties for 6-Amino-2-methylpyridine-3-carbonitrile. nih.govresearchgate.net

The first hyperpolarizability (β) is a measure of the second-order NLO response and is crucial for applications like second-harmonic generation. The calculated values for a molecule are often compared to those of a standard NLO material, such as urea, to assess its potential. The total hyperpolarizability is calculated from its individual tensor components.

A study on a chromene derivative demonstrated the calculation of average polarizability (<α>) and second hyperpolarizability (γtot), which were found to be 6.77005 × 10⁻²³ and 0.145 × 10⁴ esu, respectively, indicating its potential as an NLO material. nih.gov Similar calculations for this compound would elucidate its NLO characteristics.

The table below shows the NLO parameters that would be calculated for this compound.

| NLO Property | Symbol | Unit |

| Dipole Moment | μ | Debye |

| Average Polarizability | <α> | esu |

| First Hyperpolarizability | β | esu |

| Second Hyperpolarizability | γ | esu |

This table lists the key parameters investigated in a computational NLO study.

Biological Activities and Medicinal Chemistry Applications

General Overview of Pyridine (B92270) Derivatives in Drug Discovery

The pyridine ring is a fundamental heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery. As a key structural component in numerous natural products, including vitamins like niacin and alkaloids, the pyridine nucleus is integral to a wide array of biological functions. Its significance is underscored by its presence in a variety of approved drugs with diverse therapeutic applications, such as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.

Medicinal chemists are particularly drawn to the pyridine scaffold for several reasons. Structurally related to benzene (B151609) but with one carbon atom replaced by nitrogen, pyridine is a polar and ionizable aromatic molecule, which can enhance the solubility and bioavailability of less soluble compounds. The nitrogen atom imparts unique electronic properties, making the ring system susceptible to various chemical modifications and functionalizations, which is a crucial aspect for optimizing pharmacological activity. This adaptability allows for the strategic design of new molecules and the creation of hybrid structures that combine the pyridine core with other heterocyclic systems to generate novel bioactive compounds. The versatility of pyridine and its derivatives as both reactants and foundational structures for modification has significant implications for the ongoing search for new and effective medications.

Anticancer and Antitumor Activities of 5-Methylpyridine-3-carbonitrile Derivatives

Derivatives of pyridine-3-carbonitrile (B1148548), the parent structure of this compound, are recognized for their significant pharmaceutical applications, including potent anticancer activity. These compounds serve as crucial intermediates and core structures in the synthesis of molecules targeting various cancer cell lines. Research has demonstrated that introducing specific substituents to the pyridine-3-carbonitrile core can lead to compounds with substantial antiproliferative effects.

The anticancer potential of this compound derivatives and related structures has been substantiated through in vitro cytotoxicity assays against a panel of human cancer cell lines. These studies are critical for determining the concentration at which a compound can inhibit the growth of cancer cells, typically expressed as the IC₅₀ value (the half-maximal inhibitory concentration).

For instance, a series of 2-methoxypyridine-3-carbonitrile derivatives were tested for their cytotoxic effects against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines. Several of these compounds exhibited potent antiproliferative activity, with some showing IC₅₀ values in the low micromolar range, comparable to or even exceeding the efficacy of the standard chemotherapeutic drug, 5-fluorouracil. Specifically, compounds designated as 5d , 5h , and 5i were particularly effective against HepG2 cells, all recording an IC₅₀ of 1.53 µM. Compound 5i also showed the highest potency against MBA-MB-231 breast cancer cells with an IC₅₀ of 1.38 µM.

Similarly, pyrano[3,2-c]pyridine derivatives, which can be synthesized from related precursors, were evaluated against colon (HCT-116), hepatic (HepG-2), and breast (MCF-7) carcinoma cells. One derivative, formimidate 5 , displayed significant cytotoxic activity across all tested cell lines, with IC₅₀ values of 5.2 µM (HCT-116), 3.4 µM (HepG-2), and 1.4 µM (MCF-7), which were comparable to the reference drug doxorubicin. Other studies on different sets of pyridine-3-carbonitrile derivatives have also confirmed their cytotoxic potential against various cancer cell lines, including human colorectal carcinoma (HT29) and breast cancer lines (MCF-7, MDA-MB-231).

Antimicrobial and Antifungal Properties

Antifungal Activity

The pyridine nucleus is a component of numerous broad-spectrum antibiotics and antifungal agents. nih.gov Derivatives of pyridine-3-carbonitrile have been a particular focus of research for developing new antifungal compounds, especially in the face of growing resistance to existing drugs like fluconazole.

Hydrazide-hydrazone derivatives of pyridine, including those synthesized from pyridine-3-carboxylic acid (a related structure to the carbonitrile), have shown considerable antifungal potential. nih.gov For instance, certain pyridine-3-carbohydrazide derivatives exhibited notable activity against fluconazole-resistant Candida species. Specifically, compounds in one study demonstrated significant zones of inhibition (7–19 mm) against C. glabrata, C. parapsilosis, and C. albicans at a concentration of 10 µg/mL. nih.gov One particular compound showed promising fungicidal activity at 16 µg/mL, achieving over 90% inhibition of C. glabrata and displaying a rapid fungicidal effect within four hours of treatment. nih.gov

Furthermore, the synthesis of pyrano[2,3-c]pyridine-3-carbonitriles, which feature a fused ring system incorporating the pyridine-3-carbonitrile core, has yielded compounds with significant antifungal properties. researchgate.net Studies on these derivatives showed that many possessed significant activity against various fungal strains, with Minimum Inhibitory Concentrations (MIC) in the range of 12.5-25 µg/mL, indicating efficacy comparable to or even better than standard antifungal drugs. researchgate.net Similarly, a series of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues, synthesized from arylidenemalononitriles, were also evaluated for their antifungal activity, highlighting the versatility of the cyano-pyridine scaffold in generating novel antifungal agents. nih.gov

| Compound Class | Target Fungi | Key Findings | Reference |

|---|---|---|---|

| Pyridine-3-carbohydrazide derivatives | Candida albicans, Candida glabrata, Candida parapsilosis | Zones of inhibition of 7–19 mm at 10 µg/mL. One compound was fungicidal at 16 µg/mL against C. glabrata. | nih.gov |

| Pyrano[2,3-c]pyridine-3-carbonitriles | Various fungal strains | Significant activity with MIC values in the range of 12.5–25 µg/mL. | researchgate.net |

| 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile analogues | Various fungi | Evaluated for antifungal activity, demonstrating the utility of the cyano-pyridine scaffold. | nih.gov |

| (+/-)-1-(5-Aryl-3-pyridin-2-yl-4,5-dihydro-pyrazol-1-yl)-2-imidazol-1-yl-ethanone derivatives | Candida parapsilosis, Candida pseudotropicalis, Candida glabrata | Showed moderate in vitro antifungal activity. | nih.gov |

Biofilm Inhibition Studies

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. Iron is a critical nutrient for bacteria and plays a vital role in the formation of these biofilms. nih.gov Consequently, chelating agents that sequester iron have been investigated as a strategy to inhibit biofilm development.

Antiviral Activities (e.g., Anti-Herpes, Anti-HIV)

Pyridine and its fused heterocyclic derivatives are a cornerstone in the development of antiviral agents, with activity reported against a wide range of viruses including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses (HBV, HCV), and Respiratory Syncytial Virus (RSV). nih.gov

Specifically, in the context of anti-herpes activity, pyrazolopyridine derivatives have been investigated. nih.gov These compounds, which incorporate a pyridine ring fused to a pyrazole (B372694) ring, have been shown to inhibit the replicative cycle of HSV-1. Research suggests that these derivatives may act via novel mechanisms, such as inhibiting the viral adsorption process. nih.gov Other pyridine derivatives, including certain amides and thioglycosides, have also demonstrated anti-HSV activity. nih.gov For example, 4-Hydroxyquinoline-3-carboxamide was found to prevent HSV-1 infection by inhibiting the transcription of immediate-early and late viral genes. nih.gov

In the realm of anti-HIV research, pyridine derivatives have been crucial in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been discovered as potent, orally bioavailable HIV-1 NNRTIs with improved potency against key mutant viruses. nih.gov The versatility of the pyridine scaffold allows for structural modifications that can enhance antiviral potency and broaden the spectrum of activity. nih.govnih.gov

Anti-inflammatory and Analgesic Properties

Derivatives of pyridine carbonitrile have demonstrated significant potential as anti-inflammatory and analgesic agents. Research has focused on synthesizing novel condensed and polysubstituted pyridines that can offer therapeutic benefits.

One notable class of compounds are the nih.gov-benzothiepino[5,4-b]pyridine-3-carbonitriles. nih.govresearchgate.net Screening of these compounds using the in vivo carrageenan-induced paw edema model in rats revealed that all tested compounds possessed considerable anti-inflammatory activity. nih.gov Several derivatives showed remarkable anti-inflammatory properties comparable to the standard drug, indomethacin (B1671933). nih.gov

Similarly, the synthesis of 2-alkoxy-4-amino-6-(2-thienyl or furanyl)-3,5-pyridinedicarbonitriles has yielded compounds with both anti-inflammatory and analgesic activities. srce.hrnih.gov When evaluated against diclofenac (B195802) potassium as a positive control, some of these newly synthesized compounds showed promising results. srce.hrnih.gov The anti-inflammatory activity of pyrimidine-5-carbonitrile derivatives has also been explored, with some compounds showing potent and selective inhibition of COX-2, an enzyme involved in inflammation and pain. nih.gov

| Compound Class | Activity | Key Findings | Reference |

|---|---|---|---|

| nih.gov-Benzothiepino[5,4-b]pyridine-3-carbonitriles | Anti-inflammatory | Derivatives showed activity comparable to indomethacin in a rat paw edema model. | nih.gov |

| 2-Alkoxy-4-amino-6-(2-thienyl or furanyl)-3,5-pyridinedicarbonitriles | Anti-inflammatory, Analgesic | Showed significant activity when compared to diclofenac potassium. | srce.hrnih.gov |

| Pyrimidine-5-carbonitrile derivatives | Anti-inflammatory | Some derivatives were potent and selective COX-2 inhibitors. | nih.gov |

Antioxidant Activities

The search for novel antioxidants has led to the investigation of various heterocyclic compounds, including derivatives of pyridine. Antioxidant activity is crucial for combating oxidative stress, which is implicated in numerous diseases.

Studies on novel aminocarbonitrile derivatives incorporating carbohydrate moieties have shown that these compounds can possess significant antioxidant activity. nih.gov The antioxidant power of these synthetic compounds was evaluated using the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay, with results indicating that all tested compounds had notable activity. One compound, in particular, displayed the most potent antioxidant activity, with a Trolox equivalent antioxidant capacity (TEAC) value of 5.237 ± 0.053 μM. nih.gov

Other pyridine-based structures, such as thiazolo[4,5-b]pyridine (B1357651) and imidazo[4,5-b]pyridine derivatives, have also been synthesized and evaluated for their antioxidant properties. pensoft.netresearchgate.net The antioxidant activity of thiazolo[4,5-b]pyridine derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. pensoft.net In the case of imidazo[4,5-b]pyridines, the majority of the studied derivatives exhibited significant antioxidative activity in the FRAP assay, with some even surpassing the reference molecule BHT. researchgate.net Computational analysis suggested that the antioxidant features were mainly influenced by electron ionization. researchgate.net

| Compound Class | Assay | Key Findings | Reference |

|---|---|---|---|

| Aminocarbonitrile derivatives with carbohydrate moieties | ABTS | All synthetic compounds showed significant antioxidant activity. The most active had a TEAC of 5.237 ± 0.053 μM. | nih.gov |

| Thiazolo[4,5-b]pyridine derivatives | DPPH | Evaluated for in vitro antioxidant activity via radical scavenging. | pensoft.net |

| Imidazo[4,5-b]pyridine derivatives | FRAP | Majority of derivatives showed significant antioxidant activity, some surpassing BHT. | researchgate.net |

Other Therapeutic Potentials and Mechanisms of Action

Phosphodiesterases (PDEs) are enzymes that break down cyclic nucleotides like cAMP and cGMP, which are important second messengers in various cellular signaling pathways. nih.gov Inhibitors of these enzymes, particularly PDE5, have found clinical use in treating conditions like erectile dysfunction and pulmonary hypertension. nih.govcvpharmacology.com The pyridine ring is a feature in some compounds designed as PDE inhibitors.

Research into quinoline-based PDE5 inhibitors has been pursued for the treatment of neurodegenerative diseases such as Alzheimer's disease. nih.gov One study reported a series of new quinoline-based PDE5 inhibitors, where one compound, 8-cyclopropyl-3-(hydroxymethyl)-4-(((6-methoxypyridin-3-yl)methyl)amino)quinoline-6-carbonitrile, which contains a pyridine-derived moiety, showed a potent PDE5 inhibitory activity with an IC50 of 20 nM. nih.gov This compound also demonstrated improved metabolic stability and was effective in restoring long-term potentiation in a mouse model of Alzheimer's disease. nih.gov

The general strategy for designing PDE inhibitors involves creating structures that mimic the purine (B94841) ring of the natural substrates (cAMP and cGMP), allowing them to compete for the catalytic site of the enzyme. nih.gov The versatility of the pyridine scaffold makes it a valuable component in the design of potent and selective PDE inhibitors for various therapeutic targets. nih.gov

Adenosine (B11128) Receptor Antagonism

The pyridine ring is a core structural element in numerous bioactive molecules, and its derivatives have been explored for their potential to interact with various receptors, including adenosine receptors. nih.gov Specifically, derivatives of nicotinonitrile (3-cyanopyridine) have been identified as antagonists of the A1 adenosine receptor. While direct studies on this compound are not extensively documented, research on related amino-3,5-dicyanopyridine derivatives has shown significant affinity and selectivity for adenosine receptors. nih.gov

For instance, a series of amino-3,5-dicyanopyridines demonstrated high affinity for rat A1 adenosine receptors, with some compounds exhibiting Ki values in the low nanomolar range. nih.gov The variation in substituents on the pyridine ring was found to be a critical determinant of both affinity and selectivity. This suggests that the 5-methyl group and the 3-cyano group of this compound could serve as key pharmacophoric features for potential adenosine receptor modulation. The antagonism of adenosine receptors has therapeutic implications in a variety of conditions, including neurological and cardiovascular diseases. nih.govnih.gov

Modulation of Biological Pathways

The cyanopyridine scaffold is a versatile platform for the development of molecules that can modulate various biological pathways, often through the inhibition of key enzymes like kinases. nih.gov Derivatives of 3-cyanopyridine (B1664610) have been shown to interfere with signaling pathways critical for cell proliferation, survival, and angiogenesis, primarily in the context of cancer research.

One of the key pathways targeted by cyanopyridine derivatives is the vascular endothelial growth factor (VEGF) signaling pathway. By inhibiting VEGFR-2, these compounds can disrupt the process of angiogenesis, which is crucial for tumor growth and metastasis. nih.gov Similarly, derivatives have been developed to target the HER-2 signaling pathway, which is often overactive in certain types of cancer, such as breast cancer. nih.gov The ability to simultaneously inhibit multiple pathways is a significant advantage, and some cyanopyridine derivatives have been investigated as dual inhibitors.

Enzyme and Receptor Interactions

The interaction of cyanopyridine derivatives with various enzymes and receptors is a cornerstone of their therapeutic potential. A significant body of research has focused on their role as kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Several studies have demonstrated the potent inhibitory activity of cyanopyridine-based compounds against a range of kinases, including Pim-1 kinase, VEGFR-2, and HER-2. nih.govnih.govacs.org For example, a series of 4,6-diaryl-3-cyanopyridine derivatives were evaluated for their Pim-1 kinase inhibitory activity, with some compounds showing significant potency. nih.govacs.org The cyanopyridine core often serves as a scaffold for positioning various substituents in the ATP-binding pocket of the kinase, thereby blocking its activity.

Below is a table summarizing the inhibitory activities of some representative cyanopyridine derivatives against different kinases.

| Compound Class | Target Kinase | Representative Compound | IC50 (µM) | Reference |

| Cyanopyridones | Pim-1 | Compound 3a | 2.31 ± 0.11 | nih.govacs.org |

| Cyanopyridines | Pim-1 | Compound 4c | 0.81 ± 0.04 | nih.govacs.org |

| Cyanopyridones | VEGFR-2 | Compound 5a | - | nih.gov |

| Cyanopyridones | HER-2 | Compound 5e | - | nih.gov |

Cardiotonic and Vasodilator Effects

The cardiovascular effects of cyanopyridine derivatives have also been an area of interest. Specifically, certain cyanopyridine derivatives have been identified as having vasorelaxant properties. researchgate.net Vasodilation, the widening of blood vessels, is a critical physiological process, and compounds that can induce this effect have potential applications in the treatment of hypertension and other cardiovascular disorders. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of cyanopyridine derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for understanding how different substituents on the pyridine ring influence their potency and selectivity.

Influence of Substituent Patterns on Biological Activity

SAR studies on various series of cyanopyridine derivatives have revealed key insights into the structural requirements for different biological activities. For instance, in the context of kinase inhibition, the nature and position of substituents on the aryl groups attached to the cyanopyridine core can dramatically affect potency. nih.govnih.govacs.org Lipophilic and electron-withdrawing or -donating groups can alter the binding affinity of the compound to the target enzyme.

In the case of adenosine receptor antagonists, the substituents at the 2-, 4-, and 6-positions of the pyridine ring are critical for determining the affinity and selectivity for different adenosine receptor subtypes. nih.govnih.gov For example, in a series of amino-3,5-dicyanopyridines, the presence of a phenyl group at the 4-position and a substituted amino group at the 2-position were found to be important for high affinity at the A1 adenosine receptor. nih.gov

Pharmacophore Identification and Optimization

Pharmacophore modeling is a powerful tool used in medicinal chemistry to identify the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. For cyanopyridine-based kinase inhibitors, the pharmacophore typically includes a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (often an amino group substituent), and hydrophobic regions that interact with the enzyme's active site. unibl.org

Optimization of these pharmacophoric features through chemical synthesis allows for the design of more potent and selective inhibitors. For example, by modifying the substituents based on the pharmacophore model, researchers have been able to improve the inhibitory activity of cyanopyridine derivatives against specific kinases by several orders of magnitude. researchgate.net Similarly, for adenosine receptor ligands, identifying the key interactions between the ligand and the receptor binding pocket allows for the rational design of new compounds with improved affinity and selectivity profiles. nih.govunife.it

Computational Insights into SAR

The exploration of the structure-activity relationships of this compound and its derivatives is significantly enhanced by computational methods. These in silico techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking, provide a detailed understanding at the atomic level of how chemical modifications influence biological outcomes. While comprehensive SAR studies focused exclusively on this compound are not extensively documented, the principles from computational studies on related pyridine and cyanopyridine derivatives offer valuable predictive insights.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For pyridine derivatives, QSAR models are frequently developed to predict their efficacy against various biological targets, such as enzymes or receptors. nih.govnih.gov These models utilize molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

A typical QSAR study on a series of analogs derived from a core structure like 5-methylpyridine would involve synthesizing a library of related compounds and evaluating their biological activity. nih.gov Computational software is then used to calculate a wide range of descriptors for each molecule. Statistical methods, such as partial least squares (PLS) regression, are employed to build a model that connects these descriptors to the observed activity. nih.gov The resulting QSAR model can highlight which molecular features are crucial for activity. For instance, a model might reveal that increasing the hydrophobicity or altering the electronic properties of a specific substituent on the pyridine ring enhances the desired biological effect. nih.gov Such models serve as predictive tools to estimate the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.com A pharmacophore model for a target that binds this compound would define the spatial relationships between key interaction points, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. nih.govdovepress.com

These models can be generated based on the structure of a known ligand (ligand-based) or the structure of the target's binding site (structure-based). nih.gov For pyridine-containing compounds, pharmacophore models often highlight the importance of the nitrogen atom in the pyridine ring as a hydrogen bond acceptor and the planar aromatic ring for π-stacking interactions. pharmacophorejournal.com The nitrile group in this compound can also act as a hydrogen bond acceptor, while the methyl group provides a hydrophobic feature. By screening large chemical databases with a validated pharmacophore model, researchers can identify novel molecular scaffolds that fit the required spatial and chemical criteria, potentially leading to the discovery of new active compounds. dovepress.comnih.gov

Molecular Docking

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netsemanticscholar.org This technique is instrumental in elucidating the binding mode of this compound derivatives within the active site of a target protein. nih.govresearchgate.net

In a typical docking study, the three-dimensional structure of the target protein is obtained from sources like the Protein Data Bank. A computational algorithm then samples numerous possible conformations of the ligand within the protein's binding pocket and scores them based on their binding affinity. semanticscholar.orgnih.gov The results can reveal specific interactions, such as hydrogen bonds between the ligand and amino acid residues, hydrophobic interactions, and electrostatic contacts. For example, a docking study might show the nitrile group of a derivative forming a crucial hydrogen bond with a specific residue in the active site, an interaction that could be key to its inhibitory activity. researchgate.net These insights are invaluable for rational drug design, allowing chemists to modify the ligand's structure to optimize these interactions and improve its potency and selectivity. nih.gov

The table below summarizes the key computational techniques and their applications in understanding the SAR of pyridine-carbonitrile type compounds.

| Computational Technique | Application in SAR | Key Insights Provided |

| QSAR | Correlates chemical structure with biological activity. nih.govnih.gov | Identifies key physicochemical properties (e.g., hydrophobicity, electronics) that influence activity. nih.gov |

| Pharmacophore Modeling | Defines the 3D arrangement of essential chemical features for target binding. dovepress.compharmacophorejournal.com | Guides the design of new molecules with the correct spatial and chemical features for activity. nih.gov |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to its target receptor. researchgate.netnih.gov | Elucidates specific molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) in the binding site. researchgate.net |

Applications in Organic Synthesis and Materials Science

Role as Synthetic Intermediates for Complex Organic Molecules and Heterocycles

The structure of 5-methylpyridine-3-carbonitrile makes it an important intermediate in the synthesis of more complex molecular architectures, particularly other heterocyclic systems. The pyridine (B92270) core is a common feature in many biologically active compounds and functional materials.